4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol
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Overview
Description
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of a phenol group substituted with a fluoro group at the fourth position and a trifluoroethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethanol in the presence of a suitable base and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and attainment of high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoro or trifluoroethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoroethoxy groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
- 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
Comparison: Compared to similar compounds, 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of both fluoro and trifluoroethoxy groups can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-3-(2,2,2-trifluoroethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIJBBLTUZVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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